molecular formula C9H14N4O B15277705 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15277705
M. Wt: 194.23 g/mol
InChI Key: NTGQETJGEMDYNR-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 1697125-96-4) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and a carboxamide moiety at position 2. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.23 g/mol .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C9H14N4O/c1-5-3-6(2)13-8(11-5)4-7(12-13)9(10)14/h4-6,11H,3H2,1-2H3,(H2,10,14)

InChI Key

NTGQETJGEMDYNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)N)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with a suitable carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological studies, particularly in the development of fluorescent probes for imaging applications. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes .

Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core is highly modular, enabling diverse substitutions that alter physicochemical and biological properties. Key analogues include:

Compound Substituents Molecular Weight Key Features
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide 5-CH₃, 7-CH₃, 2-carboxamide 194.23 Partially saturated core; moderate polarity; potential for hydrogen bonding.
5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5-Ph, 7-Ph, 2-carboxamide-N-(2-phenylethyl) 438.49 (estimated) Enhanced lipophilicity due to aromatic substituents; improved kinase inhibition .
2-Amino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 5-(4-MeO-Ph), 2-carboxamide, 3-amino 379.39 Electron-rich methoxy group enhances solubility; cytotoxic activity reported .
7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester 3-Ph, 6-COOEt, 7-OH 297.29 Polar ester and hydroxyl groups; used as a synthetic intermediate .

Key Observations :

  • Lipophilicity : Aromatic substituents (e.g., phenyl in ) increase logP values, favoring membrane permeability.
  • Hydrogen Bonding : Carboxamide and hydroxyl groups (e.g., ) enhance solubility and target binding.

Key Observations :

  • Efficiency : Ultrasonic methods and multicomponent reactions achieve higher yields (>70%) compared to oxidative routes .
  • Scope : Electron-withdrawing groups (e.g., nitro in ) require harsher conditions, while carboxamide derivatives benefit from milder, catalyst-driven protocols .

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit superior aqueous solubility compared to carboxamides.
  • Bioactivity : Bulky aromatic substituents (e.g., diphenyl in ) correlate with potent kinase inhibition, while electron-deficient groups (e.g., nitro in ) may enhance reactivity but reduce specificity.

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